4-Bromo-2-methylisoquinolin-1(2H)-one

Description

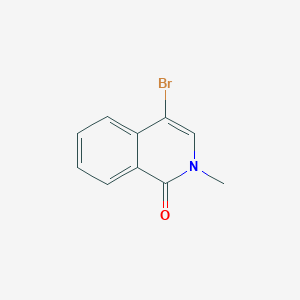

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYRWLPOFCNZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309871 | |

| Record name | 4-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33930-63-1 | |

| Record name | 33930-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Isoquinolone Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 4-Bromo-2-methylisoquinolin-1(2H)-one

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery.[1][2][3] Naturally occurring isoquinoline alkaloids, such as morphine, berberine, and papaverine, exhibit a vast range of potent pharmacological activities, validating the scaffold's favorable interactions with biological targets.[3][4] Synthetic isoquinoline and its oxo-derivative, isoquinolone, are considered "privileged structures"—molecular frameworks that are capable of binding to multiple, diverse biological targets.[1][3] This versatility has led to the development of numerous clinically approved drugs for treating conditions ranging from cancer and viral infections to hypertension and diabetes.[1][3]

The isoquinolin-1(2H)-one core, in particular, offers a unique combination of hydrogen bonding capabilities (via the lactam moiety), aromatic surfaces for π-stacking, and defined vectors for substituent placement. The introduction of a bromine atom, specifically at the 4-position, transforms the molecule into a highly versatile synthetic intermediate. This guide focuses on a key derivative, This compound , providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and strategic application in modern medicinal chemistry.

PART 1: Compound Profile and Physicochemical Properties

This compound is a synthetically valuable building block. The methyl group at the N2 position prevents tautomerization and removes the acidic N-H proton, which can simplify reaction conditions and improve solubility in organic solvents compared to its N-unsubstituted analog, 4-bromo-1(2H)-isoquinolone.[5][6] The bromine atom at the C4 position is the key to its utility, serving as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

CAS Number: 33930-63-1[7][8][9][10]

Molecular Formula: C₁₀H₈BrNO[7][8][9][10]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 238.08 g/mol | [7][9][10] |

| Exact Mass | 236.9789 g/mol | [7][10] |

| Appearance | Solid | [11][12] |

| Melting Point | 129-130 °C | [7][11] |

| Boiling Point (Predicted) | 345.8 °C at 760 mmHg | [7][11] |

| XLogP3 | 1.9 | [10] |

| Polar Surface Area | 20.3 Ų | [10] |

| InChIKey | YCYRWLPOFCNZPY-UHFFFAOYSA-N | [10][11] |

PART 2: Synthesis Methodologies

The synthesis of the 4-bromo-isoquinolone core can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Below are two representative, field-proven approaches.

Methodology 1: Bromination of the Pre-formed Isoquinolone Core

This is often the most direct approach. It involves the synthesis of the N-methylated isoquinolone core first, followed by a regioselective bromination at the C4 position. The electron-rich nature of the enamine-like double bond in the heterocyclic ring directs electrophilic substitution to this position.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-methylisoquinolin-1(2H)-one

-

To a solution of isoquinolin-1(2H)-one (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equiv.) dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2-methylisoquinolin-1(2H)-one.

Step 2: Electrophilic Bromination

-

Dissolve the 2-methylisoquinolin-1(2H)-one (1.0 equiv.) from Step 1 in a suitable solvent such as acetic acid or dichloromethane.

-

Add N-Bromosuccinimide (NBS, 1.1 equiv.) portion-wise at room temperature. The use of NBS is critical as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions compared to using elemental bromine (Br₂).

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

-

Once complete, dilute the reaction mixture with water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or cyclohexane) to afford pure this compound.[7]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-Bromo-1-hydroxyisoquinoline | C9H6BrNO | CID 319772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. parchem.com [parchem.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. This compound | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 33930-63-1 [sigmaaldrich.com]

- 12. 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | 1428651-86-8 [sigmaaldrich.cn]

The Versatile Scaffold: A Technical Guide to 4-Bromo-2-methylisoquinolin-1(2H)-one for Advanced Drug Discovery

This guide provides an in-depth exploration of the chemical properties and synthetic utility of 4-Bromo-2-methylisoquinolin-1(2H)-one, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Its strategic placement of a bromine atom on the isoquinolinone core renders it a highly versatile precursor for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

Core Molecular Attributes

This compound is a solid, off-white to light yellow compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 33930-63-1 | [1][2] |

| Melting Point | 129-130 °C | [3] |

| Boiling Point | 345.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [3] |

| Appearance | Off-white to light yellow solid | [1] |

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a singlet for the vinyl proton, and a singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the bromine and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, the vinyl carbons, and the N-methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the amide carbonyl group, typically in the range of 1630-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[4]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Synthesis and Reactivity

Synthesis

A common synthetic route to 4-bromo-isoquinolinone derivatives involves the palladium-catalyzed cyclization of o-alkynyl benzyl azides in the presence of a bromine source.[5]

Caption: Palladium-catalyzed synthesis of 4-bromo-isoquinolinones.

Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position, making it a cornerstone for building molecular complexity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3] In this reaction, the bromine atom of this compound is replaced by an organic substituent from a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.[6][7]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as sodium carbonate (2.0 mmol).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent and Degassing: Add a solvent mixture, typically toluene and water (4:1, 10 mL). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Generalized Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination.[10][11]

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Reagent Addition: Evacuate and backfill the vessel with an inert gas. Add aniline (1.2 mmol) and anhydrous toluene (5 mL).

-

Reaction: Heat the mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Applications in Drug Discovery

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial starting material for the synthesis of potent enzyme inhibitors.

Kinase Inhibitors

The derivatization of the 4-position of the isoquinolinone core has led to the discovery of potent inhibitors of various kinases, which are key regulators of cell signaling and are often dysregulated in cancer. The ability to introduce diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling allows for the fine-tuning of inhibitor potency and selectivity.[][13][14]

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[15][16] The isoquinolinone core of this compound mimics the nicotinamide moiety of the PARP substrate NAD+, making it an excellent starting point for the design of potent PARP inhibitors.[17][18]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicology: May be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its amenability to palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of compounds, leading to the discovery of potent and selective inhibitors of key biological targets. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, empowering researchers to leverage this important scaffold in their drug discovery endeavors.

References

- Wiley-VCH. (2007).

- Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.

- Echemi. (n.d.). 4-bromo-2-methyl-isoquinolin-1-one.

- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023).

- PubChem. (n.d.). This compound.

- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.).

- ResearchGate. (2025). On the Way to Selective PARP-2 Inhibitors.

- Fisher Scientific. (n.d.).

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Thermo Fisher Scientific. (2025).

- SAFETY D

- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.).

- NIH. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.

- NIH. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.

- Iowa Research Online. (n.d.).

- Parchem. (n.d.). This compound.

- ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.

- RSC Publishing. (n.d.). ORGANIC CHEMISTRY.

- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 1.

- CymitQuimica. (n.d.). 4-Bromo-2-methylquinoline.

- NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

- NIH. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][24]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR)

- Fisher Scientific. (n.d.).

- ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase....

- NIH. (n.d.). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.

- Table of Characteristic IR Absorptions. (n.d.).

- CCDC. (n.d.). Search - Access Structures.

- IR Chart. (n.d.).

- IR Absorption Table. (n.d.).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- PubMed. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design.

- NIST. (n.d.). Isoquinoline, 4-bromo-.

- KAUST Repository. (n.d.).

Sources

- 1. This compound | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. ikm.org.my [ikm.org.my]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. fishersci.com [fishersci.com]

A Technical Guide to 4-Bromo-2-methylisoquinolin-1(2H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Bromo-2-methylisoquinolin-1(2H)-one, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physical properties, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: 4-bromo-2-methylisoquinolin-1-one[1]

This compound is a substituted isoquinolinone, a class of bicyclic nitrogen-containing heterocycles. The presence of a bromine atom at the 4-position and a methyl group on the nitrogen atom provides two key points for chemical modification, making it a valuable scaffold in synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33930-63-1 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [1][2][3] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (typical) | Inferred from similar compounds |

| Melting Point | 129-130 °C | [3] |

| Boiling Point | 345.8 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available substituted benzene derivative. The following protocol is a representative synthesis, combining bromination, cyclization, and N-methylation strategies. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic design.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: first, the construction of the 4-bromoisoquinolin-1(2H)-one core, followed by the selective methylation of the nitrogen atom. A plausible route involves the intramolecular cyclization of an o-alkynyl benzyl azide in the presence of a palladium catalyst and a bromine source, a method that has been patented for related derivatives.[4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of 4-Bromoisoquinolin-1(2H)-one

This part of the synthesis is adapted from a patented method for the preparation of 4-bromoisoquinolone derivatives.[4] The core principle is a palladium-catalyzed intramolecular cyclization of an o-alkynyl benzyl azide, which incorporates the bromine atom at the 4-position.

Materials:

-

o-Alkynyl benzyl azide

-

Palladium(II) bromide (PdBr₂)

-

Copper(II) bromide (CuBr₂)

-

Acetic acid

-

1,2-Dichloroethane (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the o-alkynyl benzyl azide (1.0 eq) in anhydrous 1,2-dichloroethane.

-

Catalyst and Reagent Addition: To the stirred solution, add palladium(II) bromide (0.05 eq), copper(II) bromide (2.0 eq), and acetic acid (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80°C and maintain it at this temperature under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 22 to 36 hours.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-bromoisoquinolin-1(2H)-one.

Part B: N-Methylation to this compound

This step involves the standard N-alkylation of the lactam nitrogen of the isoquinolinone core.

Materials:

-

4-Bromoisoquinolin-1(2H)-one

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0°C in an ice bath.

-

Deprotonation: Add a solution of 4-bromoisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF dropwise to the cooled suspension. Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

-

Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C. Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the versatility of its isoquinoline core and the presence of a reactive bromine handle. The isoquinoline scaffold is a common motif in many biologically active natural products and synthetic drugs.[5]

Role in Cross-Coupling Reactions

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at this position. This chemical tractability enables the rapid generation of libraries of diverse compounds for biological screening.

Sources

- 1. This compound | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromo-2-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth analysis of 4-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its core physicochemical properties, with a primary focus on the determination and significance of its molecular weight. Furthermore, this document details a validated synthetic protocol and discusses its role as a versatile building block in the development of targeted therapeutics. This guide is intended to serve as a crucial resource for professionals engaged in drug discovery and development.

Introduction to the Isoquinolinone Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with diverse biological activities.[1] The isoquinolinone scaffold, in particular, is a privileged structure in medicinal chemistry, frequently appearing in compounds developed for oncology, inflammation, and neurodegenerative diseases.[2] The strategic functionalization of the isoquinolinone ring system allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets. The compound this compound serves as a key intermediate, where the bromine atom at the C4 position provides a reactive handle for introducing further chemical diversity through cross-coupling reactions.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its reactivity, solubility, and pharmacokinetic profile.

Molecular Structure and Formula

The foundational identity of this compound is its molecular structure and formula.

The structure consists of a bicyclic isoquinolinone core, with a bromine atom substituted at the 4th position and a methyl group attached to the nitrogen atom at the 2nd position.

Caption: 2D structure of this compound.

Molecular Weight: A Critical Parameter

The molecular weight is a crucial piece of data for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry. It's important to distinguish between two commonly used values: the average molecular weight (or molar mass) and the monoisotopic mass.

-

Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value used for weighing out macroscopic quantities of the substance for reactions.

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). This value is critical for high-resolution mass spectrometry (HRMS), which can measure the mass of individual ions with high precision and is used to confirm the elemental composition of a molecule.

The key physicochemical and computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 238.08 g/mol | [7][6] |

| Exact Mass | 236.97893 Da | [7] |

| Molecular Formula | C₁₀H₈BrNO | [6] |

| Melting Point | 129-130 °C | |

| Boiling Point (Predicted) | 345.8 °C at 760 mmHg | [4] |

| XLogP3 | 1.9 |

Synthesis and Analytical Verification

The utility of this compound as a building block necessitates reliable synthetic and analytical procedures. The bromine atom is often introduced onto a pre-formed isoquinolinone scaffold.

Conceptual Synthetic Workflow

A common approach involves the bromination of the parent compound, 2-methylisoquinolin-1(2H)-one. The subsequent verification of the molecular weight via mass spectrometry is a critical quality control step.

Caption: General workflow for synthesis and analytical verification.

Example Synthetic Protocol: Bromination of 2-methylisoquinolin-1(2H)-one

This protocol is a representative method. Researchers should always first consult primary literature and perform appropriate risk assessments.

-

Reaction Setup: To a solution of 2-methylisoquinolin-1(2H)-one (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (1.1 equiv.) portion-wise at 0 °C.

-

Causality: Using a slight excess of NBS ensures complete consumption of the starting material. The reaction is performed at a low temperature to control the reaction rate and minimize the formation of potential di-brominated byproducts.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Trustworthiness: This quenching step is a self-validating control; the disappearance of the yellow/orange color associated with bromine indicates the reaction has been successfully stopped and made safe for handling.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Verification by High-Resolution Mass Spectrometry (HRMS)

Confirming the molecular weight is paramount to verifying the identity of the synthesized compound.

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) compatible with mass spectrometry.

-

Instrumentation: Analyze the sample using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

-

Data Analysis: The resulting spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. For this compound, this will appear as a characteristic doublet due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The measured m/z value for the ⁷⁹Br isotopologue should be within 5 ppm of the calculated exact mass (236.9789 + 1.0073 = 237.9862 Da).

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly for targeted therapies. The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.[8] These reactions allow for the facile introduction of various aryl, heteroaryl, or amine groups at the C4 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, this intermediate is used in the synthesis of kinase inhibitors for cancer therapy and other bioactive molecules with potential antiviral and anti-inflammatory properties.[8]

Conclusion

This compound is a fundamental building block in modern medicinal chemistry. Its precise molecular weight of 238.08 g/mol (average) and exact mass of 236.97893 Da are defining characteristics that are essential for its synthesis and analytical confirmation. The strategic placement of the bromine atom on the privileged isoquinolinone core provides a reliable platform for chemical elaboration, making it an indispensable tool for researchers and scientists dedicated to the development of novel therapeutics.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 311858, this compound.

- MDPI (2018). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine.

- LookChem (Date not available). 4-BROMO-1(2H)-ISOQUINOLONE.

- ResearchGate (Date not available). Physicochemical properties of selected compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Understanding the Chemical Properties of Isoquinoline Derivatives for Pharmaceutical Applications.

- Wikipedia (Date not available). Isoquinoline.

- ChemUniverse (Date not available). This compound.

- ResearchGate (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

- Amerigo Scientific (Date not available). Exploring the Chemistry and Applications of Isoquinoline.

- MySkinRecipes (Date not available). This compound.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. parchem.com [parchem.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

Introduction: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-2-methylisoquinolin-1(2H)-one

In the landscape of drug discovery and materials science, isoquinolinone scaffolds are of paramount importance, forming the core of numerous biologically active compounds.[1] The synthesis of novel derivatives, such as this compound, opens avenues for further functionalization, often serving as a key intermediate in the construction of more complex molecules.[2][3] However, the introduction of substituents onto the isoquinolinone core necessitates a rigorous and unequivocal process of structural elucidation. The potential for isomeric byproducts during synthesis means that reliance on a single analytical technique is insufficient.

This guide provides a comprehensive, field-proven methodology for the complete structural verification of this compound. We will proceed from the foundational knowledge gained from its synthesis to a multi-technique spectroscopic analysis. The narrative emphasizes the causality behind each experimental choice, creating a self-validating workflow that ensures the highest degree of scientific integrity.

The Hypothesis: Proposed Structure and Synthetic Context

Before analysis, we establish a structural hypothesis based on the intended synthesis. The target molecule, this compound, has the following fundamental properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [4][5] |

| Molecular Weight | 238.08 g/mol | [4][5] |

| CAS Number | 33930-63-1 | [6][7] |

Synthetic Pathway: A common and logical synthesis involves a two-step process: (1) N-methylation of the parent isoquinolin-1(2H)-one, followed by (2) electrophilic bromination of the resulting 2-methylisoquinolin-1(2H)-one.[2] The use of N-Bromosuccinimide (NBS) is a standard choice for this bromination.[2] This synthetic context is our first piece of evidence, suggesting the presence of an N-methyl group and a single bromine atom on the aromatic framework. However, it also alerts us to the possibility of bromination at other positions, which our analytical workflow must be designed to exclude.

The Analytical Workflow: A Multi-Pronged Approach for Irrefutable Proof

A robust elucidation strategy is not a linear checklist but an interconnected system of experiments where the results of one technique validate the interpretation of another. The workflow below outlines the logical progression from broad compositional data to fine-grained atomic connectivity.

Caption: Key HMBC correlations confirming the structure of this compound.

Interpretation of Key HMBC Correlations:

-

N-CH₃ Protons → C1 and C8a: This correlation is the definitive link. It proves that the methyl group is attached to the nitrogen atom (N-2), which is adjacent to the carbonyl carbon (C-1) and the bridgehead carbon (C-8a).

-

H-3 Proton → C1, C4a, and C4: This confirms the location of the H-3 proton and, by extension, proves that the bromine must be at C-4. The correlation to C-1 places it on the pyridinone ring, while the correlation to the C4a bridgehead carbon locks its position relative to the benzene ring.

-

H-5 Proton → C4 and C8a: This correlation from the proton at the "top" of the benzene ring back to the bromine-bearing C-4 and the C-8a bridgehead carbon solidifies the fusion of the two rings and confirms the overall substitution pattern.

Conclusion

The structural elucidation of this compound is achieved not by a single measurement but by a logical, self-validating workflow. HRMS confirms the elemental formula and the presence of bromine. FT-IR verifies the core lactam functional group. ¹H and ¹³C NMR provide the atomic parts list, with key singlets in the ¹H spectrum offering strong evidence for the C-4 substitution. Finally, 2D HMBC NMR serves as the ultimate proof, unambiguously connecting the N-methyl group, the pyridinone ring, and the brominated benzene ring through inviolable long-range C-H correlations. This multi-technique approach provides the authoritative and trustworthy data required for publication, patent filing, and advancement to subsequent stages of research and development.

References

- Primer, D. N., Yong, K., Ramirez, A., Kreilein, M., & Ferretti, A. C. (2022). Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors: Lessons in Ortho-Bromination, Selective Solubility, Pd Deactivation, and Form Control. Organic Process Research & Development. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemUniverse. (n.d.). This compound.

- Li, J. H., & Zhang, W. B. (2009). An Efficient One-Pot Copper-Catalyzed Approach to Isoquinolin-1(2H)-one Derivatives. Organic Letters, 11(11), 2341–2344. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. parchem.com [parchem.com]

- 7. 4-bromo-2-methyl-isoquinolin-1-one | CymitQuimica [cymitquimica.com]

4-Bromo-2-methylisoquinolin-1(2H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylisoquinolin-1(2H)-one

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromine atom at the C4 position, which allows for the introduction of diverse functionalities through various cross-coupling reactions. This strategic placement of a modifiable handle, combined with the inherent biological relevance of the isoquinolinone scaffold, makes it a valuable precursor for the synthesis of complex molecules, including kinase inhibitors for cancer therapy and novel bioactive compounds.[1][2] This guide provides a detailed exploration of a reliable and scalable synthesis pathway for this compound, focusing on the underlying chemical principles and practical experimental considerations for researchers in drug development and organic synthesis.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a two-step sequence starting from the readily available 1-hydroxyisoquinoline. The retrosynthetic analysis reveals two plausible pathways:

-

Pathway A: N-methylation of 4-bromoisoquinolin-1(2H)-one. This route requires the initial bromination of 1-hydroxyisoquinoline followed by methylation.

-

Pathway B: Bromination of 2-methylisoquinolin-1(2H)-one. This alternative involves the initial N-methylation of 1-hydroxyisoquinoline, followed by regioselective bromination at the C4 position.

While both pathways are viable, Pathway B is often preferred due to potentially cleaner reactions and more readily available starting materials. This guide will focus on the detailed execution of Pathway B.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process starting from 1-hydroxyisoquinoline. This method involves an initial N-methylation followed by a regioselective bromination.

Step 1: N-Methylation of 1-Hydroxyisoquinoline

The first step is the N-methylation of 1-hydroxyisoquinoline to yield 2-methylisoquinolin-1(2H)-one. This reaction is typically carried out using an appropriate methylating agent in the presence of a base.

Reaction Scheme:

Caption: Bromination of 2-methylisoquinolin-1(2H)-one.

Causality behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation. It is a solid, making it easier to handle than liquid bromine, and it provides a low concentration of bromine in the reaction mixture, which helps to prevent over-bromination and other side reactions. [3]Other brominating agents like elemental bromine in acetic acid have been explored, but NBS is often chosen for its selectivity and safer handling. [3]* Solvent: Acetonitrile (MeCN) is a common solvent for NBS brominations as it is relatively inert and can dissolve the starting material. [3]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |

| 1-Hydroxyisoquinoline | C₉H₇NO | 145.16 | Starting Material |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Methyl Iodide | CH₃I | 141.94 | Methylating Agent |

| Methanol | CH₃OH | 32.04 | Solvent |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| Acetonitrile | CH₃CN | 41.05 | Solvent |

| Water | H₂O | 18.02 | Antisolvent |

Step-by-Step Procedure

Part 1: Synthesis of 2-Methylisoquinolin-1(2H)-one

-

To a solution of 1-hydroxyisoquinoline in methanol, add potassium carbonate.

-

Stir the mixture at room temperature for a designated period to allow for deprotonation.

-

Add methyl iodide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-methylisoquinolin-1(2H)-one. This crude product can often be used in the next step without further purification.

Part 2: Synthesis of this compound

-

Dissolve the crude 2-methylisoquinolin-1(2H)-one in acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion of the reaction, add water as an antisolvent to precipitate the product. [3]5. Collect the solid product by filtration, wash with water, and dry under vacuum to afford this compound.

-

Further purification can be achieved by crystallization if necessary.

Mechanistic Insights

N-Methylation: The reaction proceeds via a standard Sₙ2 mechanism. The carbonate base deprotonates the hydroxyl group of 1-hydroxyisoquinoline, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the N-methylated product.

Bromination: The bromination of the 2-methylisoquinolin-1(2H)-one ring is an electrophilic aromatic substitution reaction. The electron-rich aromatic ring attacks the electrophilic bromine generated from NBS. The C4 position is susceptible to electrophilic attack due to the directing effects of the carbonyl group and the nitrogen atom.

Characterization

The final product, this compound, can be characterized using standard analytical techniques:

-

Melting Point: 129-130 °C. [4]* ¹H NMR and ¹³C NMR: To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight (exact mass: 236.97893 Da)[5].

Applications in Drug Development

The synthetic utility of this compound lies in its ability to undergo further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. [4]This allows for the introduction of various aryl and heteroaryl groups at the C4 position, providing a powerful tool for the construction of diverse molecular libraries for drug discovery programs. For instance, it has been utilized in the synthesis of 4-arylated 2-methylisoquinolin-1(2H)-one derivatives for the treatment of solid tumors. [3][6]

References

- Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.

- Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.

- Primer, D. N., et al. (2022). Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors: Lessons in Ortho-Bromination, Selective Solubility, Pd Deactivation, and Form Control.

- Organic Chemistry Portal. Isoquinoline synthesis.

- ResearchGate.

- NIH.

- ACS Publications. Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)

- Echemi. 4-bromo-2-methyl-isoquinolin-1-one.

- Sigma-Aldrich. 2-methylisoquinoline.

- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

- Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.

- Parchem. This compound.

- PubChem. This compound.

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

- Google Patents.

- ResearchGate.

- Smolecule. Buy 4-Bromoisoquinolin-1(2H)-one | 3951-95-9.

- ChemicalBook.

- Smolecule. 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline.

- NIH. Synthesis of 3,4-dihydroisoquinolin-1(2H)

- MySkinRecipes. This compound.

- ALFA CHEMICAL. Good Price CAS:3951-95-9 | 4-Bromoisoquinolin-1(2H)-one for Sale.

- ResearchGate. Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines.

- PubChem. 4-Bromoisoquinoline.

Sources

A Spectroscopic Guide to 4-Bromo-2-methylisoquinolin-1(2H)-one: Elucidating Molecular Structure

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Bromo-2-methylisoquinolin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The insights provided herein are grounded in fundamental spectroscopic principles and extensive experience in the structural elucidation of heterocyclic compounds.

Introduction

This compound (C₁₀H₈BrNO) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural backbone, the isoquinolone scaffold, is a common motif in a variety of biologically active molecules.[3][4] Accurate and unambiguous characterization of this and related molecules is paramount for advancing research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will explore the predicted spectroscopic data for this compound, offering a robust framework for its identification and analysis.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The structure of this compound with the adopted numbering scheme is presented below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

Experimental Protocol: NMR Data Acquisition

A well-defined protocol is critical for obtaining high-quality, reproducible NMR spectra.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[5][6] The choice of solvent is crucial for sample solubility and to avoid overlapping solvent signals with analyte resonances.[7]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Parameters:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay (5-10 seconds) may be necessary for the observation of quaternary carbons.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electronic environment, including the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the anisotropic effects of the aromatic rings.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.2 - 8.4 | d | 7.5 - 8.0 |

| H-5 | 7.8 - 8.0 | d | 7.5 - 8.0 |

| H-6 | 7.6 - 7.8 | t | 7.5 - 8.0 |

| H-7 | 7.4 - 7.6 | t | 7.5 - 8.0 |

| H-3 | 7.0 - 7.2 | s | - |

| N-CH₃ | 3.6 - 3.8 | s | - |

-

Rationale: The protons on the carbocyclic ring (H-5 to H-8) will resonate in the downfield aromatic region.[5] H-8 is expected to be the most deshielded due to the anisotropic effect of the nearby carbonyl group. The protons of the heterocyclic ring are also significantly influenced by the surrounding functionalities. The N-methyl group will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 160 - 165 |

| C-8a | 138 - 142 |

| C-4a | 135 - 138 |

| C-6 | 132 - 135 |

| C-8 | 128 - 131 |

| C-5 | 126 - 129 |

| C-7 | 124 - 127 |

| C-3 | 120 - 123 |

| C-4 (C-Br) | 110 - 115 |

| N-CH₃ | 35 - 40 |

-

Rationale: The carbonyl carbon (C-1) is expected to be the most downfield signal.[8] The carbon bearing the bromine atom (C-4) will be significantly shielded compared to an unsubstituted aromatic carbon. The quaternary carbons (C-4a and C-8a) can be identified by their lower intensity and absence in a DEPT-90 spectrum.[5] The N-methyl carbon will appear at the most upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.[9]

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the potassium bromide (KBr) pellet method is commonly employed.[10] A small amount of the sample (1-2 mg) is finely ground with dry KBr (100-200 mg) and pressed into a transparent pellet.[10][11]

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[9][12] The solid sample is placed directly onto the ATR crystal.

-

-

Instrumental Parameters:

-

Spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic, N-CH₃) | Medium |

| 1650 - 1680 | C=O stretch (amide) | Strong |

| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |

| 1350 - 1250 | C-N stretch | Medium |

| 800 - 600 | C-Br stretch | Medium to Strong |

-

Rationale: The most prominent peak in the IR spectrum is expected to be the strong absorption from the amide carbonyl (C=O) stretch. The aromatic C-H and C=C stretching vibrations will also be clearly visible. The presence of the carbon-bromine bond will give rise to a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.[13]

-

-

Mass Analysis and Detection:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13][14] This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units (M⁺ and M+2⁺).

Caption: Predicted EI-MS fragmentation of this compound.

Key Predicted Fragments:

| m/z | Ion Formula | Description |

| 237/239 | [C₁₀H₈BrNO]⁺ | Molecular ion (M⁺) |

| 209/211 | [C₉H₈BrN]⁺ | Loss of carbon monoxide (-CO) |

| 158 | [C₁₀H₈NO]⁺ | Loss of a bromine radical (-Br•) |

| 130 | [C₉H₈N]⁺ | Loss of Br• and CO |

-

Rationale: The molecular ion peak will be a prominent feature, exhibiting the characteristic M/M+2 isotopic pattern of a monobrominated compound.[15][16] Common fragmentation pathways for such structures include the loss of a bromine radical and the neutral loss of carbon monoxide from the lactam ring.[17][18]

Conclusion

The spectroscopic data presented in this guide provide a detailed and predictive framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently identify and assess the purity of this important heterocyclic compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of isoquinolone derivatives.

References

- University of Regina.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- LPD Lab Services Ltd.

- Bruker. Guide to FT-IR Spectroscopy. [Link]

- PubMed.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- PubChem. 4-Bromoisoquinoline. [Link]

- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

- MDPI.

- PubChem. This compound. [Link]

- The Journal of Chemical Physics.

- BioChromato.

- ChemUniverse. This compound. [Link]-ONE)

- ResearchGate.

- ACS Publications. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. [Link]

- National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. [Link]

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- MySkinRecipes. This compound. [Link]

- LookChem. 4-BROMO-1(2H)-ISOQUINOLONE. [Link]

- ResearchGate. Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. [Link]

- YouTube.

- Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. Buy 4-Bromoisoquinolin-1(2H)-one | 3951-95-9 [smolecule.com]

- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. savemyexams.com [savemyexams.com]

- 15. youtube.com [youtube.com]

- 16. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylisoquinolin-1(2H)-one

Introduction: The Strategic Importance of the 4-Bromo-2-methylisoquinolin-1(2H)-one Scaffold

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, making them crucial building blocks in drug discovery programs.[2] The target molecule of this guide, this compound, is a particularly valuable intermediate. The presence of a bromine atom at the C-4 position provides a versatile synthetic handle for introducing a variety of functional groups via cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.[3] This allows for the systematic exploration of the chemical space around the isoquinolinone core, which is essential for developing targeted therapies and novel bioactive molecules.

This guide provides a detailed examination of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, experimental considerations, and the rationale behind procedural choices. It is intended for researchers and drug development professionals seeking a robust understanding of how to access this key synthetic intermediate.

Primary Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two distinct strategies:

-

Post-Cyclization Bromination: Direct electrophilic bromination of the pre-formed 2-methylisoquinolin-1(2H)-one ring system.

-

Pre-Cyclization Bromination: Construction of the isoquinolinone ring from a precursor that already contains the requisite bromine atom, thereby ensuring regiochemical precision.

The choice between these strategies hinges on factors such as starting material availability, desired scale, and the importance of absolute regiocontrol.

Route A: Direct Electrophilic Bromination of 2-Methylisoquinolin-1(2H)-one

This approach is the most conceptually straightforward, involving the direct installation of a bromine atom onto the assembled isoquinolinone core. The isoquinolin-1(2H)-one system is an electron-rich heterocycle, susceptible to electrophilic aromatic substitution. However, the key challenge lies in controlling the regioselectivity of the bromination. The electron-donating nature of the amide nitrogen and the aromatic ring can activate multiple positions for substitution.

Mechanistic Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), generates the electrophilic bromine species. The π-system of the isoquinolinone ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity and yields the brominated product. The C-4 position is electronically activated, making it a favorable site for substitution.

Experimental Considerations:

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine due to its ease of handling (solid) and its ability to provide a low, steady concentration of Br₂, minimizing side reactions.

-

Solvent: Aprotic solvents such as chloroform (CHCl₃), dichloromethane (DCM), or acetonitrile (CH₃CN) are typically used to avoid reaction with the solvent.

-

Catalyst/Initiator: While the reaction can proceed thermally, radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) can be used with NBS, though ionic pathways are also common. For direct bromination with Br₂, a Lewis acid catalyst might be employed, but care must be taken to avoid over-bromination.

dot

Caption: Workflow for direct bromination of the isoquinolinone core.

Route B: Palladium-Catalyzed Cyclization of a Pre-brominated Precursor

To circumvent the regioselectivity issues inherent in direct bromination, an elegant alternative involves an intramolecular cyclization of a carefully designed precursor. A notable example is the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[4] This method constructs the 4-bromoisoquinolone skeleton in a single, highly selective step.

Mechanistic Rationale: This strategy begins with the synthesis of a 2-alkynyl benzyl azide. The key transformation is a palladium- and copper-catalyzed reaction where the azide and alkyne moieties undergo an intramolecular cyclization. The presence of bromide salts (e.g., PdBr₂, CuBr₂) in the reaction medium ensures that a bromine atom is incorporated at the C-4 position during the ring-forming cascade. The addition of an acid, like acetic acid, facilitates the hydrolysis of an intermediate to yield the final isoquinolin-1(2H)-one product.[4] This method provides excellent control over the position of the bromine atom.

Experimental Considerations:

-

Catalyst System: A combination of a palladium(II) salt (e.g., PdBr₂) and a copper(II) salt (e.g., CuBr₂) is crucial for the transformation.

-

Solvent and Additives: The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (ClCH₂CH₂Cl). The addition of acetic acid and a small amount of water is essential for selectively producing the isoquinolone over the corresponding isoquinoline.[4]

-

Precursor Synthesis: The primary drawback of this method is the multi-step synthesis required to prepare the 2-alkynyl benzyl azide starting material, which is not typically commercially available.

dot

Caption: Palladium-catalyzed pathway to 4-bromoisoquinolones.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Direct Bromination | Route B: Pd-Catalyzed Cyclization |

| Starting Materials | 2-Methylisoquinolin-1(2H)-one (commercially available or readily synthesized) | 2-Alkynyl Benzyl Azide (requires multi-step synthesis) |

| Regioselectivity | Moderate to good; risk of isomeric byproducts. | Excellent; bromine position is pre-determined. |

| Atom Economy | High. | Moderate; involves synthesis of the precursor. |

| Reaction Conditions | Generally mild (e.g., NBS in CHCl₃). | Requires transition metal catalysts and elevated temperatures (e.g., 80 °C).[4] |

| Key Advantage | Operational simplicity and shorter route. | Unambiguous product formation. |

| Key Disadvantage | Potential for difficult purification from isomers. | Lengthy precursor synthesis. |

Detailed Experimental Protocol: Synthesis of 4-Bromo-3-phenylisoquinolin-1(2H)-one (A Model for Route B)

The following protocol is adapted from a reported synthesis of a 4-bromoisoquinolone derivative and serves as an excellent model for the palladium-catalyzed cyclization strategy.[4] While the substrate is N-unsubstituted and has a C-3 phenyl group, the core transformation to install the C-4 bromine during cyclization is directly applicable. N-methylation would be performed as a subsequent step.

Step 1: Palladium-Catalyzed Brominative Cyclization

-

Apparatus Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-alkynyl benzyl azide precursor (1.0 mmol).

-

Reagent Addition: Add palladium(II) bromide (PdBr₂, 5 mol%), copper(II) bromide (CuBr₂, 10 mol%), and 1,2-dichloroethane (15 mL).

-

Reaction Initiation: Add acetic acid (2.0 mmol) and water (0.1 mL) to the mixture.

-

Heating: Heat the reaction mixture to 80 °C and stir vigorously for the time indicated by reaction monitoring (e.g., TLC or LC-MS), typically several hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM, 30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-bromo-3-phenylisoquinolin-1(2H)-one.[4]

Step 2: N-Methylation (Standard Protocol)

-

Reagent Setup: To a solution of the 4-bromoisoquinolin-1(2H)-one (1.0 mmol) in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 mmol) portion-wise at 0 °C.

-

Alkylation: After stirring for 30 minutes, add a methylating agent, such as methyl iodide (CH₃I, 1.5 mmol), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the final this compound.

Conclusion

The synthesis of this compound is most practically achieved via two main strategic routes. Direct bromination of 2-methylisoquinolin-1(2H)-one offers an operationally simple and direct path, though it requires careful optimization to ensure high regioselectivity. Conversely, constructing the heterocycle from a pre-brominated acyclic precursor, for instance through a palladium-catalyzed cyclization, provides exceptional control over the bromine's position, albeit at the cost of a longer overall sequence. The selection of the optimal route will depend on the specific constraints and objectives of the research program, including scale, purity requirements, and available resources. Both approaches underscore the versatility of modern synthetic organic chemistry in accessing valuable, highly functionalized heterocyclic building blocks for advancing drug discovery and development.

References

Sources

Physical and chemical properties of 4-Bromo-2-methylisoquinolin-1(2H)-one

An In-Depth Technical Guide to 4-Bromo-2-methylisoquinolin-1(2H)-one

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 33930-63-1). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, particularly the reactive bromine atom at the C4 position, make it a versatile precursor for the synthesis of complex molecular architectures. This document details its core physicochemical characteristics, provides an analysis of its expected spectroscopic signatures for structural elucidation, explores its chemical reactivity with a focus on modern cross-coupling reactions, and outlines essential safety and handling protocols. The insights presented herein are intended to support scientists and drug development professionals in leveraging this compound for advanced research applications.

Core Physicochemical Properties

This compound is a solid, heterocyclic compound featuring an isoquinolinone core. The N-methylation distinguishes it from its parent compound, 4-Bromoisoquinolin-1(2H)-one, influencing its solubility and reaction kinetics. The core physical and computed properties are summarized in the table below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-methylisoquinolin-1-one | [1] |

| CAS Number | 33930-63-1 | [2][3][4] |

| Molecular Formula | C₁₀H₈BrNO | [1][2][3] |

| Molecular Weight | 238.08 g/mol | [1][3] |

| Exact Mass | 236.97893 Da | [1][2] |

| Melting Point | 129-130 °C (in cyclohexane) | [2] |

| Boiling Point | 345.8 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |

| XLogP3 | 1.9 | [1][2] |

| Polar Surface Area (PSA) | 20.3 Ų | [1][2] |

Spectroscopic and Analytical Characterization

Accurate structural confirmation of this compound is critical for its use in synthesis. The following sections detail the expected spectroscopic signatures based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl group. The protons on the benzo-fused ring (positions 5, 6, 7, and 8) will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by their relative positions. The proton at C3 will likely appear as a singlet in the aromatic region. The N-methyl group (N-CH₃) is expected to be a sharp singlet further upfield, typically in the δ 3.0-4.0 ppm range, due to the deshielding effect of the adjacent nitrogen and carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information. Key expected signals include:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 160-170 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. The carbon bearing the bromine (C4) will be influenced by the halogen's electronic effects.

-

N-Methyl Carbon (N-CH₃): A signal in the aliphatic region, typically around δ 30-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.[5] The most prominent absorption band will be the strong C=O stretch of the cyclic amide (lactam) functionality, expected in the 1650-1680 cm⁻¹ region.[6] Conjugation with the aromatic system can lower this frequency compared to a standard aliphatic amide.[5] Other significant peaks will include C-H stretching from the aromatic rings and the methyl group (around 2850-3100 cm⁻¹) and aromatic C=C skeletal vibrations (around 1450-1600 cm⁻¹).[6] The C-Br stretching vibration is expected at a lower wavenumber, typically below 700 cm⁻¹.[6]

Mass Spectrometry (MS)